2-Hydroxy-3-(methylthio)benzoic acid
Description
Contextualization within Benzoic Acid Derivatives and Organosulfur Chemistry
2-Hydroxy-3-(methylthio)benzoic acid, also known as 3-(methylthio)salicylic acid, is structurally a member of the substituted benzoic acid family. Benzoic acid (C₆H₅COOH) is a simple aromatic carboxylic acid, consisting of a benzene (B151609) ring attached to a carboxyl group. mdpi.com The versatility of the benzene ring allows for the attachment of various functional groups, leading to a vast array of benzoic acid derivatives with diverse chemical and physical properties. nih.gov
The presence of a hydroxyl (-OH) group at the ortho position (carbon 2) relative to the carboxyl group classifies this compound as a salicylic (B10762653) acid derivative. Salicylic acid and its derivatives are well-known for their biological activities and are used in pharmaceuticals and as preservatives. nih.govmdpi.com The intramolecular hydrogen bonding between the hydroxyl and carboxyl groups in salicylic acid derivatives is a key feature influencing their properties. researchgate.net
Furthermore, the methylthio (-SCH₃) group at the meta position (carbon 3) places this compound within the realm of organosulfur chemistry. Organosulfur compounds, containing carbon-sulfur bonds, are integral to both industrial and biological chemistry, with applications ranging from pharmaceuticals to materials science. rsc.org The sulfur atom, with its unique electronic properties, can significantly influence the reactivity and biological activity of a molecule.
Current Research Landscape and Emerging Areas for this compound
While specific research on this compound is still emerging, the broader classes of thiosalicylic acid and other substituted salicylic acid derivatives are areas of active investigation. Thiosalicylic acid (2-mercaptobenzoic acid) and its S-alkyl derivatives have been explored for their coordination chemistry and potential applications as therapeutic agents. nih.govrsc.org Research has shown that derivatives of thiosalicylic acid can be synthesized through the alkylation of thiosalicylic acid with corresponding alkyl halides. nih.gov
Emerging research in related organosulfur benzoic acids points towards potential applications in medicinal chemistry. For instance, various benzoic acid derivatives are being investigated for their antimicrobial and anticancer properties. nih.govmdpi.com The introduction of a sulfur-containing substituent can modulate these biological activities. The synthesis of novel organosulfur compounds is a continuous effort in the pursuit of new therapeutic agents and functional materials.
Given the structural similarities, the research trajectory for this compound is likely to explore its potential biological activities, such as antimicrobial or anti-inflammatory properties, drawing parallels from studies on other substituted salicylic acids. nih.gov Furthermore, its potential as a ligand in coordination chemistry, due to the presence of multiple donor atoms (oxygen and sulfur), presents another avenue for future research.
Theoretical Frameworks Guiding Research on Substituted Benzoic Acids
The study of substituted benzoic acids, including this compound, is heavily guided by theoretical and computational chemistry. Density Functional Theory (DFT) is a prominent computational method used to predict the structural and spectroscopic properties of molecules. researchgate.net DFT calculations can provide insights into the optimized molecular geometry, vibrational frequencies, and electronic properties of salicylic acid isomers and their derivatives. researchgate.net
Theoretical studies on salicylic acid and its analogues have focused on understanding the nature and strength of intramolecular hydrogen bonding. researchgate.net These studies often employ computational methods to calculate parameters such as bond lengths, bond angles, and hydrogen bonding energies. researchgate.net The insights gained from these theoretical investigations are crucial for understanding the structure-property relationships within this class of compounds and for designing new molecules with desired characteristics.
Computational approaches are also used to simulate and predict the spectral properties of these compounds, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov These simulations can aid in the interpretation of experimental data and provide a deeper understanding of the molecular structure and dynamics. The application of these theoretical frameworks to this compound will be instrumental in elucidating its unique properties and guiding its future exploration in various scientific fields.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₈O₃S |
| Molecular Weight | 184.21 g/mol |
| CAS Number | 67127-64-4 |
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-methylsulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRMFKCHBWZNIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 Hydroxy 3 Methylthio Benzoic Acid
Strategies for De Novo Chemical Synthesis of 2-Hydroxy-3-(methylthio)benzoic acid
De novo synthesis of this compound refers to its creation from basic, readily available chemical precursors. These strategies can be broadly categorized into traditional routes and those employing advanced catalytic systems.
Traditional approaches to synthesizing 3-substituted salicylic (B10762653) acids often involve a sequence of well-established organic reactions. A plausible and efficient pathway for this compound combines carboxylation of a phenol, followed by a directed functionalization to install the methylthio group.
A key initial step is the Kolbe-Schmitt reaction , which is a widely used industrial method for the synthesis of salicylic acid. quora.comresearchgate.net In this reaction, sodium phenoxide is carboxylated by exposure to carbon dioxide under high pressure and temperature (typically 125 °C and 100 atm). wikipedia.org Subsequent acidification yields 2-hydroxybenzoic acid (salicylic acid). quora.com
To introduce the methylthio group specifically at the C-3 position (ortho to the hydroxyl group and meta to the carboxyl group), a powerful technique known as Directed ortho-Metalation (DoM) is employed. wikipedia.orgorganic-chemistry.org The hydroxyl and carboxyl groups of salicylic acid must first be protected to prevent unwanted side reactions with the strong organolithium bases used in DoM. The hydroxyl group can be converted to a methoxymethyl (MOM) ether, and the carboxylic acid can be protected as an ester.
The protected salicylic acid derivative is then treated with a strong lithium base, such as n-butyllithium or s-butyllithium, at low temperatures. uwindsor.ca The protecting group on the oxygen atom acts as a directed metalation group (DMG), guiding the lithium to deprotonate the closest ortho-position, which is C-3. wikipedia.orgresearchgate.net The resulting aryllithium intermediate is a potent nucleophile.
This intermediate is then quenched with an electrophilic sulfur reagent. Dimethyl disulfide (CH₃SSCH₃) is a common choice, which reacts with the aryllithium species to form the desired carbon-sulfur bond, introducing the methylthio group at the C-3 position. The final step involves the acidic workup to deprotect both the hydroxyl and carboxyl groups, yielding the final product, this compound. researchgate.net This multi-step approach offers high regioselectivity due to the powerful directing effect of the DMG. organic-chemistry.org
Phase-Transfer Catalysis (PTC) offers an alternative and efficient methodology for synthesizing methylthiobenzoic acid isomers, avoiding some of the harsh conditions of traditional methods. crdeepjournal.org This technique is particularly valuable in industrial settings as it facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.org The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other, enabling the reaction to proceed. google.com
A prominent PTC route for synthesizing methylthiobenzoic acids starts from chlorobenzonitrile isomers. google.comgoogle.com The process involves two main steps: nucleophilic aromatic substitution to introduce the methylthio group, followed by hydrolysis of the nitrile to a carboxylic acid.
In the first step, a chlorobenzonitrile is reacted with sodium methyl mercaptide (NaSMe) in a biphasic system. google.comgoogle.com The chlorobenzonitrile is dissolved in an organic solvent (like monochlorobenzene or xylene), while the sodium methyl mercaptide is in an aqueous solution. A three-phase transfer catalyst, such as a resin-immobilized quaternary ammonium or phosphonium salt, is added. google.com The catalyst facilitates the transfer of the methyl mercaptide anion (⁻SMe) into the organic phase, where it displaces the chloride on the aromatic ring to form methylthiobenzonitrile. google.com This step is typically carried out at elevated temperatures (e.g., 70-80 °C). google.com
The second step is the hydrolysis of the resulting methylthiobenzonitrile. This is achieved under alkaline conditions, for instance, by heating with a strong base like sodium hydroxide (B78521) at temperatures around 110 °C. google.com The nitrile group (-CN) is hydrolyzed to a sodium carboxylate (-COONa). Finally, acidification of the aqueous layer with a strong acid, such as hydrochloric acid, precipitates the desired methylthiobenzoic acid product, which can be purified by distillation or recrystallization. google.comgoogle.com This PTC method is noted for its high yields, stable and controllable reaction conditions, and the reusability of the catalyst. google.com
| Starting Material | Catalyst | Solvent | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| o-Chlorobenzonitrile | Resin-immobilized quaternary ammonium salt | Monochlorobenzene | Step 1: 70-80°C, 3h; Step 2: 110°C, 7h (NaOH) | ~98.7% | google.comgoogle.com |
| o-Chlorobenzonitrile | Resin-immobilized quaternary phosphonium salt | Monochlorobenzene | Step 1: 70-80°C, 3h; Step 2: 110°C, 5h (NaOH) | ~98.5% | google.com |
| o-Chlorobenzonitrile | Resin-immobilized quaternary ammonium salt | Xylene | Step 1: 70-80°C, 3h; Step 2: 110°C, 7h (NaOH) | ~98.3% | google.com |
When comparing the traditional multi-step synthesis and the phase-transfer catalysis route for producing methylthio-substituted benzoic acids, several key differences in strategy, efficiency, and conditions become apparent.
| Feature | Traditional Route (Kolbe-Schmitt + DoM) | Phase-Transfer Catalysis (PTC) Route |
| Starting Materials | Phenol, CO₂, Organolithium bases, Dimethyl disulfide | Chlorobenzonitrile, Sodium methyl mercaptide |
| Key Reactions | Electrophilic carboxylation, Directed ortho-metalation, Nucleophilic substitution | Nucleophilic aromatic substitution, Nitrile hydrolysis |
| Regioselectivity | High, controlled by the directing group for C-3 substitution. | Determined by the starting isomer of chlorobenzonitrile. |
| Reaction Conditions | Often requires harsh conditions: high pressure/temperature for Kolbe-Schmitt and cryogenic temperatures (-78°C) with pyrophoric reagents (organolithiums) for DoM. | Milder and more controlled temperatures (70-110°C), avoids pyrophoric reagents. |
| Scalability | Can be challenging to scale due to the use of cryogenic conditions and highly reactive organometallic intermediates. | Well-suited for industrial scale-up due to milder conditions and catalyst reusability. google.com |
| Atom Economy | Involves protection/deprotection steps, which lowers overall atom economy. | More direct conversion of the starting materials. |
| Applicability | Specifically designed for synthesizing hydroxylated benzoic acids with high regiocontrol. | A general method for various isomers of methylthiobenzoic acid, but requires a separate step to introduce a hydroxyl group if needed. |
The traditional route via Directed ortho-Metalation offers precise control for creating the specific this compound isomer. researchgate.net However, it relies on cryogenic temperatures and pyrophoric reagents, making it less suitable for large-scale industrial production. uwindsor.ca The PTC pathway, while starting from different precursors, represents a more robust, scalable, and operationally simpler method for producing the core methylthiobenzoic acid structure under milder conditions. google.comgoogle.com The choice of method depends on the desired final product, scale of production, and available starting materials.
Applications of Green Chemistry Principles in the Synthesis of this compound and Related Analogs
Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. wjpmr.com These principles are increasingly applied to the synthesis of fine chemicals like this compound to enhance sustainability.
The selection of solvents is a critical aspect of green synthesis, as they often constitute the largest mass component of a reaction and contribute significantly to waste. brazilianjournals.com.br Traditional syntheses frequently use volatile organic compounds (VOCs) that pose environmental and health risks. Research has focused on replacing these with greener alternatives.
Water : As a non-toxic, non-flammable, and abundant solvent, water is an ideal green medium for certain reactions. brazilianjournals.com.br For instance, green protocols for synthesizing benzoic acid derivatives from aldehydes have been developed using water as the solvent, often with a recyclable catalyst. mdpi.com
Glycerol (B35011) : A byproduct of biodiesel production, glycerol is a biodegradable, non-toxic, and high-boiling point solvent. It has been successfully used as a green solvent for the synthesis of various heterocyclic compounds and could be applicable to steps in the synthesis of benzoic acid derivatives. rsc.org
Polyethylene Glycol (PEG) : PEGs are non-toxic, biodegradable polymers that can serve as effective reaction media. researchgate.net In some cases, PEG can also act as a catalyst. Its use in the esterification of salicylic acid to produce methyl salicylate (B1505791) has demonstrated high yields, showcasing its potential as an eco-friendly solvent for reactions involving salicylic acid derivatives. researchgate.net
Solvent-free Reactions : The most ideal green chemistry approach is to eliminate the solvent entirely. Solvent-free, or "neat," reactions, often facilitated by grinding or microwave irradiation, can lead to higher efficiency, shorter reaction times, and drastically reduced waste. wjpmr.com The synthesis of benzoic acids from benzyl (B1604629) alcohols has been achieved under solvent-free conditions using catalysts like TBHP/oxone.
Catalyst design is a cornerstone of green chemistry, focusing on developing highly active, selective, and, crucially, recyclable catalysts to minimize waste and energy consumption.
Heterogeneous Catalysts : Unlike homogeneous catalysts that dissolve in the reaction medium, heterogeneous catalysts exist in a different phase, allowing for easy separation (e.g., by filtration) and reuse. For the C-S bond formation step in the synthesis of this compound, developing a solid-supported catalyst is a key green objective. Nanostructured magnetic catalysts, such as γ-Fe₂O₃/talc/Cu(II) nanoparticles, have shown remarkable activity and chemoselectivity in forming aryl sulfides. researchgate.net These catalysts can be easily recovered using a magnet and reused multiple times with minimal loss of activity. researchgate.net
Recyclable Catalysts : The ability to recycle a catalyst is paramount for sustainable industrial processes. Research has demonstrated recyclable palladium(I) catalysts for C-S bond formation that are air-stable and can be easily recovered. organic-chemistry.org Similarly, mesoporous SBA-15-immobilized L-proline-Cu(I) complexes have been used for cascade C-S/C-N bond formations and can be recycled over seven times without significant loss of activity. Copolymers have also been developed that can be completely recycled back into their constituent monomers under vacuum at high temperatures, representing a circular economy approach to materials. nih.gov
Bio-catalysts and Milder Reagents : Utilizing enzymes or whole-cell systems can offer high selectivity under mild, aqueous conditions. While not yet specifically reported for this compound, biocatalytic approaches are a frontier in green synthesis. Furthermore, replacing hazardous reagents with greener alternatives, such as using hydrogen peroxide with a selenium catalyst for the oxidation of aldehydes to carboxylic acids, exemplifies a move towards safer and more sustainable chemical transformations. mdpi.com
By integrating environmentally benign solvents and designing efficient, recyclable catalysts, the synthesis of this compound and its analogs can be aligned with the principles of green chemistry, reducing the environmental footprint of their production.
Energy-Efficient Synthetic Techniques (e.g., Ultrasonic and Microwave-Assisted Reactions)
The quest for more sustainable and efficient chemical processes has led to the exploration of energy-efficient synthetic techniques, such as those employing ultrasonic and microwave irradiation. These methods offer significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. rasayanjournal.co.inajrconline.org
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide variety of organic reactions. rasayanjournal.co.in The application of microwave irradiation can rapidly heat the reaction mixture, leading to a significant reduction in reaction times compared to conventional methods. ajrconline.org For instance, the hydrolysis of benzamide (B126) to benzoic acid, which typically takes an hour of conventional heating, can be completed in just 7 minutes with a 99% yield under microwave conditions. rasayanjournal.co.in Similarly, the synthesis of propyl benzoate (B1203000) from benzoic acid and n-propanol in the presence of sulfuric acid is achieved in 6 minutes using microwave heating. rasayanjournal.co.in
While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in the provided search results, the principles of MAOS are broadly applicable. The rapid heating and potential for high-pressure reactions in sealed vessels could facilitate the key bond-forming steps in its synthesis, potentially leading to higher efficiency and reduced energy consumption. mdpi.org
Ultrasonic-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for energy-efficient synthesis. Ultrasonic irradiation can promote reactions through acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reaction rates. mdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, often resulting in higher yields and shorter reaction times compared to silent conditions. mdpi.comfigshare.com For example, an efficient and simple ultrasound-promoted protocol has been developed for the synthesis of 2-methylthio-3H-1,5-benzodiazepine derivatives, demonstrating the utility of this technique in reactions involving methylthio-containing compounds. figshare.com
The following table summarizes the potential benefits of these energy-efficient techniques.
Advanced Derivatization Strategies for this compound
The functional groups present in this compound—the carboxylic acid, the hydroxyl group, and the methylthio moiety—offer multiple sites for chemical modification. These derivatization strategies are crucial for modulating the compound's physicochemical properties and for synthesizing new molecules with potentially enhanced biological activities or material properties.
Esterification is a fundamental transformation in organic synthesis, allowing for the modification of carboxylic acids to esters. iajpr.com This reaction is valuable for altering polarity, solubility, and reactivity. The esterification of benzoic acid derivatives can be achieved through various methods, including Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net
For this compound, the carboxylic acid functionality can be readily esterified. The choice of alcohol will determine the nature of the resulting ester, offering a straightforward method for introducing different alkyl or aryl groups. For example, reaction with methanol (B129727) in the presence of an acid catalyst would yield methyl 2-hydroxy-3-(methylthio)benzoate. Solid acid catalysts, such as those based on zirconium, are being developed as recoverable and environmentally friendly alternatives to traditional acid catalysts like sulfuric acid for esterification reactions. mdpi.com
The following table provides examples of esterification reactions.
The methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. acsgcipr.org These transformations significantly alter the electronic and steric properties of the molecule. The oxidation of sulfides to sulfoxides is a key step in the synthesis of various biologically active compounds. nih.gov
A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a "green" and attractive option due to its lack of toxic byproducts. nih.govresearchgate.net The selectivity of the oxidation, whether it stops at the sulfoxide or proceeds to the sulfone, can often be controlled by the reaction conditions, such as the choice of catalyst and the stoichiometry of the oxidant. acsgcipr.orgorganic-chemistry.org For instance, the oxidation of sulfides with 30% hydrogen peroxide catalyzed by tantalum carbide can yield sulfoxides in high yields, while using niobium carbide as a catalyst can lead to the corresponding sulfones. organic-chemistry.orgorganic-chemistry.org
In the context of this compound, oxidation of the methylthio group would yield 2-Hydroxy-3-(methylsulfinyl)benzoic acid (the sulfoxide) and 2-Hydroxy-3-(methylsulfonyl)benzoic acid (the sulfone).
While the benzene (B151609) ring of this compound is generally electron-rich, nucleophilic aromatic substitution (SNAr) can occur under specific circumstances, particularly if there are strong electron-withdrawing groups present on the ring. chemistrysteps.comlibretexts.org The hydroxyl and carboxylic acid groups are activating, making electrophilic substitution more likely. However, derivatization of these groups could potentially alter the electronic properties of the ring to favor nucleophilic attack.
The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.org For an SNAr reaction to occur on the ring of this compound, one of the existing substituents would need to be replaced by a good leaving group, and the ring would likely need to be further activated with electron-withdrawing substituents. chemistrysteps.com
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.
Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comchemguide.co.uklibretexts.org This reaction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. chemguide.co.uk Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing carboxylic acids. chemistrysteps.com The reduction of this compound with LiAlH₄ would yield (2-hydroxy-3-(methylthio)phenyl)methanol.
Acid Chloride Formation: Carboxylic acids can be converted to the more reactive acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.orglibretexts.orgyoutube.com The resulting acid chloride, 2-hydroxy-3-(methylthio)benzoyl chloride, would be a valuable intermediate for the synthesis of esters, amides, and other derivatives under milder conditions than those required for the parent carboxylic acid. quora.com
The following table summarizes these transformations.
The presence of hydroxyl, carboxylate, and potentially the sulfur atom of the methylthio group makes this compound a potential ligand for the formation of coordination complexes with metal ions. nih.gov The hydroxyl and carboxylate groups, in particular, can act as coordination sites. Upon deprotonation, the carboxylate group can act as a mono- or bidentate ligand, and the phenoxide from the deprotonated hydroxyl group can also coordinate to a metal center.
The synthesis of such complexes would typically involve reacting a salt of the desired metal with this compound in a suitable solvent. The resulting coordination complexes could exhibit interesting structural, electronic, and magnetic properties, with potential applications in catalysis, materials science, and medicinal chemistry. nih.gov
Mechanistic Studies of Chemical Reactivity and Transformations
Reaction Mechanism Elucidation for 2-Hydroxy-3-(methylthio)benzoic acid
Detailed experimental studies elucidating the reaction mechanisms of this compound are not extensively documented in publicly available literature. However, its reactivity can be inferred from the well-established principles of physical organic chemistry and the known behavior of related substituted benzoic acids, such as salicylic (B10762653) acid and thiosalicylic acid.
Reactions involving the carboxylic acid and hydroxyl groups, such as esterification, acylation, or etherification, are expected to follow standard mechanisms. For instance, esterification of the carboxylic acid group would typically proceed via a Fischer-Speier esterification mechanism in the presence of an alcohol and a strong acid catalyst. This involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by a nucleophilic attack from the alcohol, a proton transfer, and the subsequent elimination of a water molecule to form the ester.
Electrophilic aromatic substitution (EAS) reactions are another important class of transformations for this molecule. The mechanism of EAS involves the attack of an electrophile on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The reaction is completed by the loss of a proton from the carbon atom bearing the electrophile, which restores the aromaticity of the ring. The regioselectivity of this attack is heavily influenced by the directing effects of the existing substituents.
Investigating Regioselectivity and Stereoselectivity in Derivatization Reactions
The regioselectivity of derivatization reactions, particularly electrophilic aromatic substitution, on this compound is determined by the combined directing effects of the hydroxyl, methylthio, and carboxyl groups.
Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.
Methylthio Group (-SCH3): This group is also activating and ortho, para-directing. The sulfur atom can donate a lone pair of electrons to the benzene ring through resonance.
Carboxyl Group (-COOH): This is a deactivating, meta-directing group because the carbonyl group withdraws electron density from the ring through both inductive and resonance effects.
In this compound, the hydroxyl group is at position 2, and the methylthio group is at position 3. The powerful ortho, para-directing influence of the hydroxyl group will direct incoming electrophiles to positions 4 and 6. The methylthio group at position 3 will also direct incoming electrophiles to positions ortho (positions 2 and 4) and para (position 6) to itself. The carboxyl group at position 1 will direct incoming electrophiles to position 5.
Considering the synergistic directing effects of the hydroxyl and methylthio groups, electrophilic substitution is most likely to occur at position 4 and position 6. The deactivating and meta-directing effect of the carboxyl group would favor substitution at position 5, but this is generally overridden by the stronger activating groups. Therefore, a mixture of products is possible, with the substitution at positions 4 and 6 being the most probable outcomes.
Stereoselectivity becomes a factor in derivatization reactions if a chiral center is introduced or if the molecule reacts with a chiral reagent. For this compound itself, which is achiral, reactions with achiral reagents will not produce stereoisomers unless a new chiral center is formed. If a derivatization reaction introduces a stereocenter, the potential for stereoselectivity would depend on the reaction mechanism and the steric environment around the reacting center.
Role of Electronic and Steric Factors in Reactivity Profiles
Both electronic and steric factors play a crucial role in determining the reactivity of this compound.
The acidity of the carboxylic acid is also influenced by the electronic effects of the other substituents. The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid, which generally increases the acidity of the carboxylic acid (a phenomenon known as the "ortho effect"). The methylthio group, being electron-donating by resonance, might slightly decrease the acidity compared to an unsubstituted benzoic acid, but the ortho effect of the hydroxyl group is likely to be the dominant factor.
Steric Factors: Steric hindrance can significantly influence the regioselectivity of reactions. In the case of electrophilic aromatic substitution on this compound, the positions ortho to the existing substituents may be sterically hindered. For example, while the hydroxyl group strongly directs to the ortho position (position 3), this position is already occupied by the methylthio group. Attack at position 6 is sterically less hindered than at position 4, which is flanked by the methylthio and a hydrogen atom.
Kinetic and Thermodynamic Aspects of Chemical Transformations
The outcome of chemical transformations involving this compound can be governed by either kinetic or thermodynamic control.
Kinetic Control: Under kinetically controlled conditions (typically lower temperatures and shorter reaction times), the major product will be the one that is formed the fastest, meaning it has the lowest activation energy. In electrophilic aromatic substitution, the kinetic product is often the one resulting from attack at the most electron-rich and sterically accessible position. For this compound, this would likely be substitution at the 6-position due to the strong directing effect of the hydroxyl group and lower steric hindrance compared to the 4-position.
Thermodynamic Control: Under thermodynamically controlled conditions (typically higher temperatures and longer reaction times, allowing for equilibrium to be established), the major product will be the most stable one. The relative stability of the possible isomeric products will depend on factors such as steric interactions between substituents and electronic stabilization. For instance, a product with bulky substituents in a less crowded arrangement would be thermodynamically favored.
Quantitative kinetic and thermodynamic data for reactions of this compound are scarce in the literature. However, the principles of reaction dynamics suggest that the activation energies for different reaction pathways will be influenced by the electronic and steric factors discussed above. For example, the formation of the arenium ion intermediate in electrophilic aromatic substitution is the rate-determining step, and its stability, which is influenced by the substituents, will directly affect the reaction rate.
Biosynthetic Pathways and Biological Relevance of Sulfur Containing Benzoic Acids Non Clinical Focus
Endogenous Biosynthesis of Benzoic Acid Precursors in Biological Systems
The carbon skeleton of 2-Hydroxy-3-(methylthio)benzoic acid originates from fundamental metabolic pathways responsible for the synthesis of aromatic compounds in plants and microorganisms. These pathways provide the foundational benzoic acid structure, which can be subsequently modified through hydroxylation, methylation, and sulfur incorporation.
The biosynthesis of benzoic acid in plants and microbes primarily initiates from the amino acid L-phenylalanine, which is itself a product of the shikimate pathway. frontiersin.orgnih.gov The shikimate pathway is a central metabolic route that converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), into chorismate. frontiersin.orgnih.govnih.gov Chorismate is a critical branch-point intermediate for the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.gov
From phenylalanine, the phenylpropanoid pathway commences. researchgate.netfrontiersin.org The first committed step is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia (B1221849) lyase (PAL). pnas.orgresearchgate.net The C3 side chain of trans-cinnamic acid must then be shortened by two carbons to yield the C6-C1 structure of benzoic acid. This conversion can occur through two primary routes: a CoA-dependent β-oxidative pathway and a CoA-independent non-β-oxidative pathway. pnas.orgnih.gov
β-Oxidative Pathway: This route is analogous to fatty acid catabolism. Cinnamic acid is first converted to its CoA thioester, cinnamoyl-CoA. pnas.org This molecule then undergoes a series of reactions including hydration, dehydrogenation, and thiolytic cleavage to ultimately yield benzoyl-CoA, which is then hydrolyzed to benzoic acid. pnas.orgnih.gov
Non-β-Oxidative Pathway: This pathway involves oxidative cleavage of the cinnamic acid side chain, though the enzymatic steps are less universally defined than the β-oxidative route. pnas.org
In some microorganisms, benzoic acid derivatives can also be synthesized more directly from shikimate pathway intermediates like 3-dehydroshikimate, bypassing the phenylpropanoid pathway altogether. researchgate.net
Table 1: Key Enzymes in the Foundational Biosynthesis of Benzoic Acid
| Enzyme | Abbreviation | Pathway | Reaction Catalyzed |
| Phenylalanine Ammonia Lyase | PAL | Phenylpropanoid | L-phenylalanine → trans-Cinnamic acid + Ammonia |
| Cinnamate-4-hydroxylase | C4H | Phenylpropanoid | trans-Cinnamic acid → p-Coumaric acid |
| 4-Coumarate:CoA Ligase | 4CL | Phenylpropanoid | p-Coumaric acid + CoA → p-Coumaroyl-CoA |
| Cinnamoyl-CoA Hydratase/Dehydrogenase | CHD | β-Oxidative | Cinnamoyl-CoA → 3-Oxo-3-phenylpropanoyl-CoA |
| 3-Dehydroshikimate Dehydratase | QuiC | Shikimate (Microbial) | 3-Dehydroshikimate → Protocatechuic acid |
The introduction of the methylthio (-SCH3) group onto the benzoic acid scaffold involves two distinct biochemical processes: sulfur incorporation and methylation.
Sulfur Incorporation: In biological systems, the primary sulfur donor is the amino acid cysteine. nih.govresearchgate.net Enzymes such as cysteine desulfurases can mobilize sulfur from cysteine, forming a persulfidic sulfur species (R-S-SH) on the enzyme itself. researchgate.netnih.gov This activated sulfur can then be transferred to an acceptor molecule. nih.gov The direct incorporation of sulfur onto an aromatic ring can be a complex process, but it is a known step in the biosynthesis of various natural products. nih.gov The mechanism often depends on the specific enzymes and substrates involved, with sources of sulfur including cysteine, glutathione, and even inorganic sulfide (B99878). nih.govacs.org
Methylation: The methyl group of the methylthio moiety is typically donated by S-adenosyl-L-methionine (SAM), the universal biological methyl group donor. acs.org This reaction is catalyzed by a class of enzymes known as methyltransferases. Specifically, S-methyltransferases catalyze the formation of a carbon-sulfur bond by transferring the methyl group from SAM to a thiol (-SH) acceptor. acs.org In the context of this compound biosynthesis, it is plausible that a hydroxylated benzoic acid precursor is first thiolated to introduce a sulfhydryl group, which is then subsequently methylated by a specific S-methyltransferase using SAM as the substrate. acs.orgresearchgate.net
Enzymatic Biotransformations of this compound and Related Analogs
Once formed, this compound and similar compounds can undergo various enzymatic modifications, influencing their biological activity and fate. These transformations are often part of metabolic or detoxification pathways.
Cytochrome P450 (CYP) monooxygenases are a versatile family of heme-containing enzymes central to the metabolism of a vast array of xenobiotic and endogenous compounds. mdpi.comnih.gov One of their key functions is oxidation. nih.gov The methylthio group is susceptible to oxidation by CYP enzymes. This can lead to the formation of a sulfoxide (B87167) (a compound containing a -S(=O)CH3 group) and subsequently a sulfone (containing a -S(=O)2CH3 group). nih.gov
For instance, studies on other thiophene-containing molecules have shown that CYP enzymes, particularly isoforms like CYP3A4, can oxidize the sulfur atom to a reactive sulfoxide intermediate. nih.govresearchgate.net This electrophilic intermediate can then react with cellular nucleophiles. nih.gov While the methylthio group of this compound is not within a thiophene (B33073) ring, the sulfur atom remains a target for such oxidative modifications by CYPs. mdpi.com These enzymes can also catalyze other reactions, such as hydroxylation of the aromatic ring or cleavage of C-C bonds, though these are less common. chemrxiv.org
The functional groups on this compound are potential substrates for various group-transferring enzymes.
Methyltransferases: While a methyltransferase is involved in the biosynthesis of the methylthio group, other methyltransferases could potentially act on the hydroxyl group. O-methylation of the 2-hydroxy group would result in 2-Methoxy-3-(methylthio)benzoic acid. Such O-methyltransferase activities are known to be associated with the Golgi apparatus and other parts of the endomembrane system in plants. nih.gov
Sulfotransferases (SULTs): These enzymes catalyze the transfer of a sulfonate group (SO3-) from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor hydroxyl or amine group. hmdb.ca The 2-hydroxy group of the benzoic acid moiety is a potential target for sulfonation. For example, the related compound 2,3-dihydroxybenzoic acid is predicted to be metabolized by sulfotransferase enzymes to form sulfated derivatives. hmdb.ca This reaction generally increases the water solubility of the compound.
Benzoic acid and its substituted derivatives are known to interact with and inhibit various enzymes. The specific inhibitory profile depends on the substitution pattern on the aromatic ring. While direct studies on this compound are limited, research on related analogs provides insight into potential mechanisms.
The primary forces driving the interaction between small molecule inhibitors like benzoic acid derivatives and enzyme active sites are hydrogen bonding and hydrophobic interactions. nih.gov
Inhibition of Hydrolases: Hydroxybenzoic acids have been shown to inhibit digestive enzymes like α-amylase. nih.gov Structure-activity relationship studies indicate that the position and number of hydroxyl groups are critical for inhibitory potency, as they form key hydrogen bonds with amino acid residues (such as His201) in the enzyme's active site. nih.gov
Inhibition of Oxidoreductases: Benzoic acid can act as a competitive inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) production. mdpi.com Competitive inhibition implies that the inhibitor molecule binds to the active site of the enzyme, preventing the natural substrate from binding.
Interaction with Anti-Apoptotic Proteins: More complex substituted benzoic acids have been designed to inhibit protein-protein interactions. For instance, 2,5-substituted benzoic acids with thioether side chains act as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 by binding to a hydrophobic pocket (the p2 pocket) on the protein surface, mimicking the action of pro-apoptotic BH3-only proteins. nih.gov
Inhibition of Methyltransferases: Given the structural similarity of some benzoic acid derivatives to parts of S-adenosyl-methionine (SAM), they can be designed to inhibit methyltransferases. Derivatives of 3-(adenosylthio)benzoic acid have been shown to act as bisubstrate inhibitors of viral methyltransferases, occupying both the SAM and the target mRNA binding sites. mdpi.com
Table 2: Examples of Enzyme Inhibition by Benzoic Acid Analogs
| Inhibitor Class | Target Enzyme/Protein | Mechanism of Inhibition | Key Interactions |
| Hydroxybenzoic Acids | α-Amylase | Mixed/Non-competitive | Hydrogen bonding, Hydrophobic interactions |
| Benzoic Acid | Tyrosinase | Competitive | Binds to enzyme active site |
| 2,5-Substituted Benzoic Acids | Mcl-1 / Bfl-1 Proteins | Protein-Protein Interaction Inhibition | Hydrophobic interactions within the p2 pocket |
| 3-(Adenosylthio)benzoic Acids | Viral Nsp14 Methyltransferase | Bisubstrate Competitive | Occupies both SAM and mRNA binding sites |
Molecular Interactions of this compound with Biological Macromolecules (excluding clinical)
The specific interactions of this compound with biological macromolecules are not extensively detailed in publicly available research. However, the activities of structurally related benzoic acid derivatives can provide a theoretical framework for its potential biological activities.
Mechanistic Insights into DNA Binding and Modulation of Cellular Processes
Currently, there is a lack of specific research detailing the direct binding of this compound to DNA. The mechanisms by which it might modulate cellular processes through DNA interaction have not been elucidated in the available scientific literature. General studies on some aromatic aldehydes have noted that they are prone to interact with and disrupt cell membranes due to the hydrophobicity of the aromatic ring, with potential intracellular targets including nucleophilic sites on DNA and proteins. researchgate.net
Modulation of Enzyme Activity and Signaling Pathways
Detailed studies on the specific enzymes and signaling pathways modulated by this compound are not presently available. Research on a structurally similar compound, 2-hydroxy-3-methoxybenzoic acid, has shown it can suppress mast cell-mediated allergic inflammatory responses by blocking signaling pathways downstream of the high-affinity IgE receptor (FcεRI). nih.gov However, it is crucial to note that the substitution of a methoxy (B1213986) group with a methylthio group can significantly alter the compound's electronic and steric properties, and therefore its biological activity.
Antioxidant Mechanisms through Free Radical Scavenging
While direct experimental data on the free radical scavenging capacity of this compound is limited, the antioxidant activity of benzoic acid derivatives is well-documented. preprints.org The primary mechanisms by which these compounds exert their antioxidant effects include hydrogen atom transfer (HAT), stepwise electron transfer proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). preprints.orgpreprints.org
The HAT mechanism is often the preferred pathway in the gas phase, while the SPLET mechanism is favored in polar environments. preprints.org The antioxidant potential is largely dependent on the number and position of hydroxyl groups on the benzene (B151609) ring. nih.gov Theoretical studies on various benzoic acid derivatives indicate that parameters like bond dissociation enthalpy (BDE), ionization potentials (IPs), and proton dissociation enthalpies (PDEs) are key predictors of antioxidant power, with lower values generally correlating with greater activity. preprints.org Free radical scavengers function by reducing peroxyl and alkoxyl radicals to stable compounds, thereby inhibiting lipid oxidation and chain propagation reactions that can lead to cellular damage. researchgate.net
Table 1: General Mechanisms of Antioxidant Action for Benzoic Acid Derivatives
| Mechanism | Description | Preferred Environment |
| Hydrogen Atom Transfer (HAT) | The antioxidant donates a hydrogen atom to a free radical, neutralizing it. | Gas Phase |
| Stepwise Electron Transfer Proton Transfer (SET-PT) | An electron is first transferred to the radical, followed by a proton. | Varies |
| Sequential Proton Loss Electron Transfer (SPLET) | The antioxidant first loses a proton, forming an anion, which then donates an electron to the radical. | Polar Solvents |
This table summarizes general mechanisms for the class of benzoic acid derivatives, as specific data for this compound is not available. preprints.org
Anti-inflammatory Mechanisms (e.g., Inhibition of Inflammatory Mediators)
Specific investigations into the anti-inflammatory mechanisms of this compound are not found in the existing literature. However, inflammation is closely linked to oxidative stress, where an overproduction of reactive oxygen species (ROS) can deplete endogenous antioxidants, leading to inflammatory disorders. mdpi.com Compounds with antioxidant properties can mitigate inflammation.
Studies on related molecules offer some insight. For instance, 2-hydroxy-3-methoxybenzoic acid has been shown to attenuate mast cell-mediated allergic reactions. nih.gov The resolution of inflammation is an active process involving endogenous mediators like resolvins and protectins, which possess potent anti-inflammatory actions. nih.govuppitysciencechick.com These mediators often work by inhibiting the production of pro-inflammatory eicosanoids and cytokines. mdpi.com While it is plausible that this compound could exhibit anti-inflammatory activity, dedicated studies are required to confirm this and elucidate the specific mediators and pathways involved.
Antimicrobial Mechanisms (e.g., Disruption of Cell Wall Synthesis, Metabolic Interference)
There is no specific information available detailing the antimicrobial mechanisms of this compound. Generally, benzoic acid and its derivatives are known to possess antimicrobial properties. researchgate.net Potential mechanisms for this class of compounds include the disruption of the plasma membrane, leading to enzyme inactivation and protein denaturation. researchgate.net For some derivatives, increased hydrophobicity has been shown to correlate with greater antimicrobial activity against Gram-positive bacteria like S. aureus. nih.gov Other proposed mechanisms involve the inhibition of specific enzymes, chelation of metal ions, or interference with metabolic pathways. researchgate.net However, without direct research, it remains unknown whether this compound acts via these or other mechanisms.
Role in Plant Biochemistry and Sulfur Metabolism
The specific role of this compound in plant biochemistry and sulfur metabolism has not been documented in available research. Plants assimilate inorganic sulfate (B86663) into the amino acid cysteine, which serves as the primary building block for most other sulfur-containing organic molecules, including methionine, glutathione, and secondary metabolites like glucosinolates. nih.gov This process is tightly regulated. While plants produce a vast array of sulfur-containing secondary compounds, the presence and metabolic function of this compound within these pathways have yet to be established.
Integration into Plant Sulfur Assimilation Pathways
The biosynthesis of this compound in plants, while not extensively detailed in existing literature, can be inferred from established metabolic networks for benzoic acids and sulfur-containing compounds. Plant benzoic acids (BAs) are crucial building blocks for a vast array of primary and specialized metabolites, including defense compounds and plant hormones. bohrium.comnih.gov Their carbon skeleton originates from the shikimate pathway, which produces the precursor chorismate. bohrium.com From chorismate, or the subsequent aromatic amino acid phenylalanine, plants form the basic C6-C1 structure of benzoic acid through several routes, including a β-oxidative pathway that shortens the C3 side chain of cinnamic acid. purdue.edunih.gov
The integration of sulfur into this structure to form this compound involves the plant's sulfur assimilation pathway. Plants absorb sulfate from the soil, which is then reduced and incorporated into the amino acid cysteine. Cysteine serves as the primary donor for most sulfur-containing molecules in the cell. The methylthio (-SCH3) group is likely incorporated onto a hydroxylated benzoic acid precursor. This process is hypothesized to involve a methyltransferase enzyme, which would transfer a methyl group from a donor like S-adenosyl-l-methionine (SAM) to a sulfur atom attached to the aromatic ring. This mechanism is a common strategy plants use to create a wide variety of sulfur-containing secondary metabolites.
Contribution to Plant Defense Mechanisms against Stressors
Benzoic acid and its derivatives are central to plant defense systems. bohrium.comnih.gov Salicylic (B10762653) acid (2-hydroxybenzoic acid), for instance, is a key signaling hormone that activates systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response against pathogens. nih.gov Phenolic compounds, in general, play a significant role in protecting plants from both biotic (e.g., fungi, bacteria) and abiotic environmental challenges. mdpi.com
Given its structure as a hydroxylated and sulfur-containing benzoic acid, this compound is likely involved in plant defense. The phenolic hydroxyl group provides antioxidant properties, which can help mitigate oxidative stress caused by stressors. nih.gov Furthermore, many sulfur-containing secondary metabolites in plants have antimicrobial and insecticidal properties. The presence of the methylthio group may confer specific bioactivity, potentially by disrupting microbial cell membranes or inhibiting key enzymes in pathogens, a mechanism observed in other aromatic carboxylates. nih.gov Its production may be induced upon pathogen attack or exposure to environmental stress, acting as a phytoalexin or a defense-signaling molecule.
Interactions with Plant Hormonal Regulation of Sulfur Metabolism
The biosynthesis of secondary metabolites, including benzoic acids, is tightly regulated by plant hormones, particularly those related to stress responses like jasmonic acid (and its derivative methyl jasmonate, MeJA) and salicylic acid (SA). nih.govmdpi.com Studies have shown that treating plants with MeJA can significantly increase the transcription of genes involved in the benzoic acid biosynthetic pathway, leading to the accumulation of BAs and their derivatives. nih.gov
Therefore, the production of this compound is expected to be under hormonal control. An attack by a pathogen or an environmental stressor would likely trigger a hormonal cascade involving SA and JA. This signaling would, in turn, upregulate the expression of enzymes in both the benzoic acid and sulfur assimilation pathways, coordinating the supply of precursors to synthesize defense compounds like this compound when and where they are needed. This interaction ensures that the plant can efficiently allocate resources to defense without compromising growth under normal conditions.
Microbial Metabolism and Biodegradation of Substituted Benzoic Acids
Aerobic and Anaerobic Degradation Pathways
Microorganisms have evolved diverse catabolic pathways to utilize aromatic compounds like substituted benzoic acids as carbon and energy sources. researchgate.netpsu.edu The degradation of this compound can proceed through both aerobic (oxygen-dependent) and anaerobic (oxygen-independent) routes.
Aerobic Degradation: In the presence of oxygen, bacteria typically initiate the degradation of aromatic rings using oxygenase enzymes. The pathway for this compound would likely begin with further hydroxylation of the aromatic ring, catalyzed by a monooxygenase, to form a di- or tri-hydroxylated intermediate (a substituted catechol or protocatechuate). This step prepares the ring for cleavage. rug.nl
Anaerobic Degradation: In the absence of oxygen, a different strategy is employed. The degradation is initiated by activating the carboxylic acid group with coenzyme A (CoA) to form a thioester, such as 2-hydroxy-3-(methylthio)benzoyl-CoA. This activation is catalyzed by a CoA ligase. The aromatic ring is then dearomatized and reduced before it is cleaved hydrolytically, avoiding the use of molecular oxygen. rug.nlrsc.org This benzoyl-CoA-centric pathway is a common feature in the anaerobic metabolism of many aromatic compounds.
Enzyme Systems Involved in Aromatic Ring Cleavage and Mineralization
The central and most challenging step in the degradation of aromatic compounds is the cleavage of the stable benzene ring. This is accomplished by specialized enzyme systems.
Aerobic Ring Cleavage: The key enzymes in aerobic pathways are dioxygenases , which incorporate both atoms of molecular oxygen into the aromatic substrate, leading to ring fission. researchgate.netnih.gov These are broadly classified into two types:
Intradiol Dioxygenases: These enzymes cleave the bond between two adjacent hydroxyl groups on the aromatic ring.
Extradiol Dioxygenases: These cleave the bond adjacent to the hydroxyl groups. The specific type of dioxygenase used depends on the microbial species and the exact structure of the intermediate. Following ring cleavage, a series of enzymes (hydrolases, isomerases, aldolases) further process the resulting aliphatic acids into central metabolic intermediates like pyruvate (B1213749) and acetyl-CoA, which can enter the TCA cycle for complete mineralization to CO2 and H2O. rug.nl
Anaerobic Ring Cleavage: Anaerobic ring cleavage does not involve oxygenases. Instead, after the initial reduction of the benzoyl-CoA intermediate, the non-aromatic ring is cleaved by enzymes such as hydrolases. This process is metabolically distinct and relies on a different set of enzymes compared to the aerobic pathway.
Table 1: Key Enzyme Families in the Biodegradation of Substituted Benzoic Acids
| Degradation Type | Enzyme Family | Function | Example Substrate |
|---|---|---|---|
| Aerobic | Monooxygenases | Initial hydroxylation of the aromatic ring. | Benzoic Acid |
| Aerobic | Dioxygenases | Cleavage of the aromatic ring. | Catechol |
| Anaerobic | CoA Ligases | Activation of the carboxylic acid group. | Benzoic Acid |
| Anaerobic | Reductases | Dearomatization of the activated ring. | Benzoyl-CoA |
| Aerobic/Anaerobic | Hydrolases, Aldolases, Dehydrogenases | Processing of aliphatic intermediates post-ring cleavage. | Muconic Acid |
Metabolic Intermediates and Product Formation during Degradation
The stepwise degradation of this compound generates a sequence of metabolic intermediates before being fully mineralized.
In an aerobic pathway , the initial product after hydroxylation would be a substituted catechol . Following ring cleavage by a dioxygenase, this would yield a substituted muconic acid or 2-hydroxymuconic semialdehyde . rug.nlnih.gov Subsequent enzymatic reactions would likely cleave the methylthio group, potentially releasing methanethiol or other sulfur compounds. nih.gov The remaining carbon chain is then broken down into smaller molecules. For example, the meta-cleavage pathway for catechol ultimately yields pyruvic acid and acetaldehyde . rug.nl
In an anaerobic pathway , the first key intermediate is 2-hydroxy-3-(methylthio)benzoyl-CoA . After ring reduction and cleavage, the resulting aliphatic chain, still attached to CoA, would be processed through a series of reactions analogous to the β-oxidation of fatty acids. This process would systematically shorten the carbon chain, releasing units of acetyl-CoA .
The final products of complete mineralization for both pathways are carbon dioxide (CO2), water (H2O), biomass, and sulfate (SO4^2-) or sulfide (S^2-) from the sulfur atom.
Table 2: Hypothetical Metabolic Intermediates in the Degradation of this compound
| Pathway | Intermediate Class | Specific Example/Analog |
|---|---|---|
| Aerobic | Hydroxylated Aromatic | Methylthio-dihydroxybenzoic acid (Substituted Catechol) |
| Aerobic | Ring Fission Product | Methylthio-hydroxymuconic semialdehyde |
| Aerobic | Sulfur-containing Product | Methanethiol |
| Aerobic | Central Metabolite | Pyruvic Acid, Acetaldehyde |
| Anaerobic | Activated Aromatic | 2-hydroxy-3-(methylthio)benzoyl-CoA |
| Anaerobic | Reduced Ring Intermediate | Substituted Cyclohexenyl-CoA derivative |
| Anaerobic | Central Metabolite | Acetyl-CoA |
Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Hydroxy 3 Methylthio Benzoic Acid
Vibrational Spectroscopy for Structural Elucidation (e.g., Infrared, Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing its vibrational modes. For 2-Hydroxy-3-(methylthio)benzoic acid, the IR spectrum is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its specific chemical bonds.
The presence of the carboxylic acid and hydroxyl groups leads to a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration involved in hydrogen bonding. docbrown.info The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp peak between 1700 and 1680 cm⁻¹. spectroscopyonline.com Aromatic C=C ring stretching vibrations are expected to produce several bands in the 1600-1450 cm⁻¹ region. vscht.cz The C-S stretching vibration of the methylthio group is generally weak and appears in the fingerprint region, typically around 700-600 cm⁻¹.
Raman spectroscopy serves as a complementary technique to IR. While the O-H and C=O stretches are prominent in IR, the aromatic ring vibrations and the C-S bond often produce strong signals in the Raman spectrum, aiding in the complete structural elucidation.
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid & Phenol) | Stretching (H-bonded) | 3300 - 2500 | Broad, Strong |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to Weak |
| C-H (Methyl) | Stretching | 2950 - 2850 | Medium to Weak |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1680 | Strong |
| C=C (Aromatic) | Ring Stretching | 1600 - 1450 | Medium to Strong |
| C-O | Stretching | 1320 - 1210 | Strong |
| O-H | Bending | 1440 - 1395 | Medium |
| C-S | Stretching | 700 - 600 | Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of hydrogen and carbon atoms.
In the ¹H NMR spectrum of this compound, the proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. docbrown.info The aromatic protons on the benzene (B151609) ring will appear in the range of 6.8-8.0 ppm. Due to the substitution pattern, they will exhibit a specific splitting pattern (e.g., doublets and triplets) based on their coupling with adjacent protons. The three protons of the methyl group (-SCH₃) will resonate as a sharp singlet, typically in the range of 2.4-2.6 ppm. The phenolic hydroxyl proton (-OH) signal may be broad and its position variable.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon of the carbonyl group (-COOH) will have the largest chemical shift, typically in the 170-185 ppm range. libretexts.org The six aromatic carbons will show distinct signals in the 110-160 ppm region, with their specific shifts influenced by the attached hydroxyl, methylthio, and carboxyl groups. docbrown.info The methyl carbon of the thioether group will appear at a high field, typically between 15-25 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | Carboxylic Acid | > 10 | Broad Singlet |
| Ar-H | Aromatic Ring | 6.8 - 8.0 | Doublet, Triplet |
| -OH | Phenolic Hydroxyl | Variable | Broad Singlet |
| -SCH₃ | Methylthio Group | 2.4 - 2.6 | Singlet |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Chemical Environment | Predicted Chemical Shift (δ, ppm) |
| -C OOH | Carbonyl | 170 - 185 |
| Ar-C | Aromatic Ring | 110 - 160 |
| -SC H₃ | Methyl | 15 - 25 |
Mass Spectrometry for Identification and Fragmentography (e.g., Electron Ionization MS, ESI-MS, ESI-MS-MS, High-Resolution MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and obtaining structural information through fragmentation analysis.
Under Electron Ionization (EI), this compound is expected to show a distinct molecular ion peak (M⁺˙) corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses. For instance, the loss of a hydroxyl radical (·OH, 17 Da) or a carboxyl group (·COOH, 45 Da) is common for benzoic acids. libretexts.org Another significant fragmentation pathway could be the cleavage of the methyl group from the thioether, resulting in an [M-15]⁺ ion, or the loss of a CH₃S radical. researchgate.net
Electrospray Ionization (ESI), a soft ionization technique, is particularly useful when coupling MS with liquid chromatography. In negative ion mode, ESI-MS would typically show a prominent deprotonated molecule [M-H]⁻. Tandem MS (MS/MS) on this precursor ion can induce fragmentation, providing further structural confirmation. For example, the loss of CO₂ (44 Da) from the [M-H]⁻ ion is a characteristic fragmentation for carboxylic acids. vu.edu.au
High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high precision, which in turn enables the calculation of its elemental formula, providing a high degree of confidence in the compound's identification. nih.gov
Table 4: Expected Key Ions in the Mass Spectrum of this compound
| Ion | Formation Mechanism | Ionization Mode |
| [M]⁺˙ | Molecular Ion | EI |
| [M-15]⁺ | Loss of ·CH₃ | EI |
| [M-17]⁺ | Loss of ·OH | EI |
| [M-45]⁺ | Loss of ·COOH | EI |
| [M-H]⁻ | Deprotonation | ESI (Negative) |
| [[M-H]-44]⁻ | Loss of CO₂ from [M-H]⁻ | ESI-MS/MS |
Chromatographic Separations for Purity Assessment and Mixture Analysis
Chromatography is indispensable for separating this compound from impurities, reaction byproducts, or other components in a complex mixture.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis, separation, and purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC is most commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. sielc.com A typical mobile phase would consist of a mixture of water (often buffered and containing an acid like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netsigmaaldrich.com Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance. By developing a gradient or isocratic elution method, baseline separation of the target compound from its impurities can be achieved, allowing for accurate quantification and purity determination. ekb.eg
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and high polarity, stemming from the carboxylic acid and hydroxyl groups. These functional groups can cause poor peak shape and thermal degradation in the GC injector and column. To overcome this, chemical derivatization is required to convert the polar -OH and -COOH groups into more volatile and thermally stable moieties. jfda-online.com Common derivatization strategies include silylation, to form trimethylsilyl (B98337) (TMS) esters/ethers, or methylation. researchgate.netcolostate.edu The resulting derivative is then volatile enough to be analyzed by GC-MS, which provides excellent separation efficiency and definitive identification based on both retention time and mass spectrum. mdpi.com
Development of Selective and Sensitive Analytical Methods for Environmental Matrices
Detecting trace amounts of this compound in complex environmental matrices, such as water or soil, requires highly selective and sensitive analytical methods. csbsju.edu Such methods typically involve a multi-step process beginning with sample preparation to isolate and concentrate the analyte. env.go.jp Solid-Phase Extraction (SPE) is a widely used technique for this purpose, where the sample is passed through a cartridge containing a sorbent that retains the analyte, which is later eluted with a small volume of solvent. nih.gov
Following extraction and concentration, analysis is often performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique couples the powerful separation capabilities of HPLC with the high sensitivity and selectivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov By monitoring a specific precursor-to-product ion transition, LC-MS/MS can achieve very low detection limits (in the ng/L range) and minimize interferences from the complex sample matrix, making it ideal for environmental analysis. csbsju.edu
Complementary Analytical Techniques for Comprehensive Characterization of this compound
While spectroscopic methods like NMR, IR, and UV-Vis provide foundational structural information, a comprehensive characterization of this compound necessitates the use of complementary analytical techniques. These methods offer orthogonal information regarding the compound's purity, molecular weight, elemental composition, and thermal stability. Techniques such as chromatography, mass spectrometry, and thermal analysis are pivotal in building a complete analytical profile of the molecule.
Chromatographic Methods
Chromatography is indispensable for assessing the purity of this compound and for its quantification in various matrices. Both gas and liquid chromatography are powerful separation techniques that can be coupled with various detectors for enhanced sensitivity and specificity.
Gas Chromatography (GC) , particularly when coupled with Mass Spectrometry (GC-MS), is a potent tool for the analysis of volatile or semi-volatile compounds. For a compound like this compound, derivatization to a more volatile ester form may be necessary for optimal analysis. The retention time in GC provides a key identifier, while the mass spectrometer offers detailed structural information through fragmentation patterns. For instance, in the analysis of a related compound, 2-(methylthio)benzoic acid, specific retention indices are used for its identification.
High-Performance Liquid Chromatography (HPLC) is highly versatile for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For acidic compounds like this compound, reversed-phase HPLC is a common approach. The choice of stationary phase, mobile phase composition, and detector (e.g., UV-Vis or mass spectrometry) are critical for achieving good separation and detection. The following table illustrates typical HPLC conditions that could be adapted for the analysis of this compound, based on methods for similar benzoic acid derivatives.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of acetonitrile and water |
| pH Modifier | Acid (e.g., formic acid or trifluoroacetic acid) to suppress ionization |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a wavelength corresponding to the compound's absorbance maximum |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental formula of this compound. It also provides structural insights through the analysis of fragmentation patterns.
Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. For a related compound, 2-(methylthio)benzoic acid, GC-MS analysis reveals a molecular ion peak and several characteristic fragment ions that aid in its identification.
Electrospray Ionization (ESI) is a soft ionization technique, often coupled with liquid chromatography (LC-MS). It is particularly useful for polar and less volatile molecules. ESI-MS would be expected to show a prominent pseudomolecular ion for this compound, such as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode, confirming its molecular weight. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, yielding further structural information.
The table below summarizes the key mass-to-charge ratios (m/z) that could be anticipated in the mass spectrum of this compound, based on its structure and data from analogous compounds.
| Ion Description | Expected m/z | Ionization Mode |
| Molecular Ion [M]⁺˙ | 184 | EI |
| Protonated Molecule [M+H]⁺ | 185 | ESI (+) |
| Deprotonated Molecule [M-H]⁻ | 183 | ESI (-) |
| Loss of Water [M-H₂O]⁺˙ | 166 | EI |
| Loss of Carboxyl Group [M-COOH]⁺ | 139 | EI |
Hyphenated Techniques
The coupling of a separation technique with a spectroscopic detection method, known as a hyphenated technique, offers the combined power of high-resolution separation and detailed structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern analytical chemistry. For this compound, an LC-MS method would provide its retention time, molecular weight, and through MS/MS, its fragmentation pattern in a single analysis. This is invaluable for confirming the compound's identity in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) , as previously mentioned, is highly effective for volatile compounds. A GC-MS analysis of derivatized this compound would yield a chromatogram for purity assessment and a mass spectrum for structural confirmation.
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) is a powerful hyphenated technique that combines thermal analysis with mass spectrometry. As a sample of this compound is heated in a TGA instrument, any evolved gases are directly introduced into a mass spectrometer for identification. This is particularly useful for studying decomposition pathways and identifying the products of thermal degradation.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen, sulfur) in a pure sample of this compound. This is a fundamental technique for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the calculated theoretical values to assess the purity of the sample.
The theoretical elemental composition of this compound (C₈H₈O₃S) is presented in the table below.
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 8 | 96.088 | 52.16% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 4.38% |
| Oxygen | O | 15.999 | 3 | 47.997 | 26.05% |
| Sulfur | S | 32.06 | 1 | 32.06 | 17.41% |
| Total | 184.21 | 100.00% |
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability, melting point, and phase transitions of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA thermogram of this compound would reveal its decomposition temperature and any mass loss associated with desolvation or degradation.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram would show an endothermic peak corresponding to the melting point of this compound, providing a measure of its purity. Other thermal events, such as polymorphic transitions, could also be detected. For example, studies on other hydroxy benzoic acid derivatives have utilized DSC to explore their thermal behavior.
Computational and Theoretical Chemistry of 2 Hydroxy 3 Methylthio Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of chemical properties.
Density Functional Theory (DFT) has become a primary tool for investigating the molecular structure and properties of organic molecules like 2-Hydroxy-3-(methylthio)benzoic acid. vjst.vnresearchgate.net This method is favored for its balance of computational cost and accuracy. DFT calculations, often employing hybrid functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p), are used to perform geometry optimization. vjst.vndntb.gov.uanih.gov This process finds the lowest energy arrangement of atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.net
For benzoic acid and its derivatives, DFT is used to calculate various thermodynamic properties, including electronic energy, enthalpy, and Gibbs free energy. vjst.vn These calculations can also explore the effects of different environments, such as the gas phase versus various solvents, by incorporating solvent models like the Polarizable Continuum Model (PCM). researchgate.net The analysis of these properties helps in understanding the stability and behavior of the molecule under different conditions. nih.gov
Table 1: Representative Theoretical Calculation Parameters for Benzoic Acid Derivatives This table presents typical parameters used in DFT studies of benzoic acid derivatives, which are applicable to the study of this compound.
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Method | Density Functional Theory (DFT) | To calculate electronic structure and properties. |
| Functional | B3LYP, WB97XD, M06-2X | Approximates the exchange-correlation energy. |
| Basis Set | 6-311++G(d,p), aug-cc-pVDZ | Defines the set of functions to build molecular orbitals. |
| Task | Geometry Optimization | To find the minimum energy molecular structure. |
| Task | Frequency Calculation | To predict vibrational spectra (IR, Raman) and confirm minima. |
| Solvent Model | PCM, SMD | To simulate the effect of a solvent environment. |
Molecular orbital (MO) analysis is crucial for understanding a molecule's reactivity. uwosh.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. actascientific.com For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the sulfur atom, while the LUMO may be distributed over the carboxylic acid group.
The distribution of electric charge within the molecule is visualized using Molecular Electrostatic Potential (MEP) maps. dntb.gov.uaniscpr.res.in These maps illustrate the regions of positive and negative electrostatic potential on the molecule's surface. Red regions indicate electron-rich areas (nucleophilic sites), which are prone to electrophilic attack, while blue regions denote electron-poor areas (electrophilic sites), susceptible to nucleophilic attack. uwosh.edu For this compound, negative potential is expected around the oxygen atoms of the hydroxyl and carboxyl groups, making them sites for electrophilic interaction.
Natural Bond Orbital (NBO) analysis provides further detail on charge distribution, intramolecular interactions, and charge delocalization, which contribute to the molecule's stability. vjst.vn
Molecular Modeling and Simulations for Conformational Analysis
The flexibility of this compound arises from the possible rotation around its single bonds, particularly the C-S bond of the methylthio group and the C-C bond connecting the carboxylic acid to the aromatic ring. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. nih.gov
Computational methods, such as Potential Energy Surface (PES) scans, are employed to explore the conformational landscape. nih.gov By systematically rotating a specific dihedral angle and calculating the energy at each step, a profile of energy versus angle is generated. The minima on this profile correspond to stable conformers, while the maxima represent the energy barriers for interconversion. nih.goviu.edu.sa For this compound, this analysis would reveal the preferred orientations of the hydroxyl, methylthio, and carboxylic acid substituents relative to the benzene (B151609) ring. The global minimum energy conformer is the most populated and stable structure under thermal equilibrium. nih.gov
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms at the molecular level. mdpi.com For this compound, this could involve studying reactions such as electrophilic aromatic substitution, esterification of the carboxyl group, or oxidation of the methylthio group.
DFT calculations can be used to model the entire reaction pathway from reactants to products. researchgate.net A key aspect of this is the identification and characterization of transition states (TS), which are the highest energy points along the reaction coordinate. researchgate.net By locating the TS structure and calculating its energy, the activation energy (energy barrier) for the reaction can be determined. mdpi.com A lower activation energy indicates a faster reaction rate. This analysis provides a detailed understanding of the feasibility and kinetics of potential chemical transformations.
Spectroscopic Property Predictions and Validation with Experimental Data
Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. nih.gov
Vibrational Spectroscopy: DFT frequency calculations can predict the infrared (IR) and Raman spectra. researchgate.net The calculated vibrational frequencies often show systematic deviations from experimental values, so they are typically scaled using empirical factors to improve agreement. nih.gov The predicted spectra help in the assignment of vibrational modes observed in experimental spectra. rasayanjournal.co.in
UV-Visible Spectroscopy: Electronic excitations and the resulting UV-Vis absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). dntb.gov.uaresearchgate.net This method calculates the energies of electronic transitions between molecular orbitals (e.g., from HOMO to LUMO), which correspond to the absorption maxima (λmax) in the spectrum. researchgate.net
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net These theoretical predictions are valuable for interpreting and assigning signals in experimental NMR spectra. nih.gov
While experimental spectra for this compound are not widely available, theoretical predictions provide a valuable reference and can guide future experimental characterization. nist.gov
Table 2: Predicted Spectroscopic Data vs. Experimental Data for Related Benzoic Acid Compounds This table illustrates the typical correlation between computationally predicted and experimentally observed spectroscopic data for benzoic acid derivatives.
| Spectroscopic Technique | Predicted Property | Typical Experimental Observation |
|---|---|---|
| FT-IR | Vibrational Frequencies (cm⁻¹) | C=O stretch (~1700-1750 cm⁻¹), O-H stretch (~3000-3400 cm⁻¹) |
| UV-Vis | Max. Absorption Wavelength (λmax) | π → π* transitions typically in the 200-300 nm range |
| ¹H NMR | Chemical Shifts (ppm) | Aromatic protons (7-8 ppm), Carboxyl proton (>10 ppm) |
| ¹³C NMR | Chemical Shifts (ppm) | Carboxyl carbon (~170 ppm), Aromatic carbons (110-140 ppm) |
Molecular Docking Studies (e.g., with enzyme active sites)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as an enzyme, to form a stable complex. mdpi.com This method is instrumental in understanding potential biomolecular interactions.
In a typical docking study involving this compound, a three-dimensional model of the compound would be computationally "docked" into the active site of a selected enzyme. mdpi.com Sophisticated algorithms then explore various possible binding poses and use a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). dergipark.org.tr A lower binding energy generally indicates a more stable interaction.
The analysis of the best-scoring docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the enzyme's active site. mdpi.comnih.gov For instance, the hydroxyl and carboxylic acid groups of this compound are likely candidates for forming hydrogen bonds with polar residues in an enzyme's binding pocket. These studies provide valuable hypotheses about the molecule's interaction with biological macromolecules. niscpr.res.innih.gov
Environmental Fate and Bioremediation Studies of Sulfur Containing Benzoic Acid Derivatives
Biodegradation Pathways in Aquatic and Terrestrial Environments
The biodegradation of 2-Hydroxy-3-(methylthio)benzoic acid is anticipated to proceed through pathways common to substituted aromatic compounds, involving initial enzymatic attacks that modify functional groups and prepare the benzene (B151609) ring for cleavage. In both aquatic and terrestrial systems, aerobic biodegradation is expected to be a primary mechanism of degradation. nih.gov
Initial transformation likely involves the oxidation of the methylthio group (-S-CH₃) to a sulfoxide (B87167) and subsequently to a sulfone. This oxidation increases the water solubility of the compound and makes the aromatic ring more susceptible to further enzymatic attack. Another potential initial step is the hydroxylation of the aromatic ring, a common strategy employed by microorganisms to destabilize and cleave aromatic structures.
Following these initial modifications, the degradation pathway would likely converge on central intermediates like catechols. These catechols can then undergo ring cleavage through either ortho- or meta-cleavage pathways, mediated by dioxygenase enzymes. The resulting aliphatic acids are then funneled into central metabolic pathways, such as the Krebs cycle, leading to the mineralization of the compound into carbon dioxide, water, and sulfate (B86663).
In anaerobic environments, the degradation process is significantly slower. The initial steps may involve reductive processes, such as the reductive dehalogenation seen in chlorinated benzoic acids, although in this case, it would be the cleavage of the methylthio group. Benzoic acid itself is known to be biodegradable under anaerobic conditions, suggesting that once the sulfur-containing substituent is removed, the resulting 2-hydroxybenzoic acid could be further metabolized. inchem.org
Role of Microbial Communities in the Transformation and Mineralization
A diverse range of microorganisms is capable of degrading aromatic compounds, and it is expected that various bacterial and fungal species would be involved in the transformation and mineralization of this compound. Genera such as Pseudomonas, known for their metabolic versatility, are frequently implicated in the degradation of sulfur-containing aromatic compounds. nih.govnih.gov Other bacterial phyla, including Bacillota and Actinomycetota, have also been identified as key players in the conversion of both organic and inorganic sulfur compounds in the environment. tandfonline.com
The process of biodegradation is often a collaborative effort within a microbial consortium. Some species may be responsible for the initial oxidation of the methylthio group, while others specialize in the cleavage of the aromatic ring. For instance, the complete mineralization of 2,2'-dithiodibenzoic acid, a related sulfur-containing compound, was achieved by a co-culture of Rhodococcus and Variovorax species, where one organism likely provided essential growth factors (like vitamin B₁₂) for the other. nih.govnih.gov This highlights the importance of microbial interactions in achieving complete degradation.
Sulfate-reducing bacteria (SRBs), such as those from the genera Desulfovibrio and Desulfitobacterium, could play a role in anaerobic environments. asm.org These bacteria can utilize a wide range of organic substrates and are known to be involved in the biogeochemical cycling of sulfur. asm.org Their activity could contribute to the transformation of the sulfur moiety of the molecule.
Fungi are also well-equipped to degrade complex aromatic compounds due to their production of powerful extracellular enzymes. While specific fungal species for the degradation of this compound have not been identified, the broad capabilities of fungi in lignin (B12514952) and pollutant degradation suggest their potential involvement.
Advanced Oxidation Processes for Environmental Remediation
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures used to remove organic pollutants from water and wastewater. These methods rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to oxidize and mineralize recalcitrant organic compounds.
Several AOPs are potentially effective for the degradation of this compound:
Photocatalysis: This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which upon irradiation with UV or visible light, generates electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals. The photocatalytic degradation of benzoic acid and thiophenols has been demonstrated to be effective. mdpi.comnih.gov The presence of the hydroxyl and methylthio groups on the benzene ring of this compound may influence the rate of photocatalytic degradation. mdpi.com
Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) in the presence of ferrous ions (Fe²⁺) to generate hydroxyl radicals. The efficiency of this process can be enhanced by UV light (photo-Fenton). This method has been shown to be effective for the degradation of a wide range of aromatic compounds.
Ozonation: Ozone (O₃) is a strong oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals. Ozonation is effective in breaking down aromatic rings and oxidizing sulfur-containing compounds. nasa.gov
Sulfate Radical-Based AOPs: More recently, AOPs based on the sulfate radical (SO₄•⁻) have gained attention. The sulfate radical has a high redox potential and can be generated from persulfate or peroxymonosulfate. These AOPs have shown promise in degrading persistent organic pollutants. researchgate.net
The table below summarizes the key features of these AOPs and their potential applicability to the remediation of this compound.
| AOP Method | Principle | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Photocatalysis (e.g., TiO₂, ZnO) | Generation of •OH radicals upon UV/visible light irradiation of a semiconductor catalyst. | Can utilize solar energy; catalyst is reusable. | Turbidity of water can reduce light penetration; catalyst recovery may be needed. |
| Fenton/Photo-Fenton | Reaction of H₂O₂ with Fe²⁺ (enhanced by UV light) to produce •OH radicals. | High degradation efficiency; relatively low cost. | Requires acidic pH; sludge production. |
| Ozonation | Direct oxidation by O₃ or indirect oxidation by •OH radicals from O₃ decomposition. | No sludge formation; effective for a wide range of pollutants. | High energy consumption; potential for bromate (B103136) formation in bromide-containing waters. |
| Sulfate Radical-Based AOPs | Generation of SO₄•⁻ radicals from persulfate or peroxymonosulfate. | High reactivity and selectivity; effective over a wide pH range. | Higher cost of precursors compared to H₂O₂. |
Long-Term Environmental Stability and Degradation Kinetics
The long-term environmental stability of this compound will be influenced by a combination of its physicochemical properties and the prevailing environmental conditions. Based on data for similar compounds, some predictions can be made.
Benzoic acid itself is not considered to be persistent in soil and is readily biodegradable. herts.ac.ukmst.dk However, the presence of substituents on the aromatic ring can significantly alter its persistence. The methylthio group, in particular, may influence the compound's susceptibility to microbial attack. The rate of degradation is also highly dependent on factors such as temperature, pH, oxygen availability, and the presence of adapted microbial communities.
The degradation of many organic pollutants, including phenolic compounds, often follows first-order kinetics. scielo.br This means that the rate of degradation is proportional to the concentration of the compound. The half-life (t₁/₂) of the compound, which is the time required for its concentration to decrease by half, is a key parameter in assessing its environmental persistence. While specific kinetic data for this compound is not available, studies on substituted phenols have shown a wide range of half-lives depending on the specific substituents and the degradation conditions. mdpi.com
The table below presents hypothetical degradation kinetic parameters for this compound under different environmental conditions, based on typical values for related compounds.
| Environmental Compartment | Conditions | Predicted Degradation Rate Constant (k) | Predicted Half-life (t₁/₂) |
|---|---|---|---|
| Aerobic Surface Water | Sunlight, adapted microbial community | 0.1 - 0.5 day⁻¹ | 1.4 - 6.9 days |
| Aerobic Soil | Optimal moisture and temperature | 0.05 - 0.2 day⁻¹ | 3.5 - 13.9 days |
| Anaerobic Sediment | Low redox potential | 0.001 - 0.01 day⁻¹ | 69 - 693 days |
| Groundwater | Low microbial activity, no light | <0.001 day⁻¹ | >693 days |
It is important to note that these are estimations and the actual environmental persistence of this compound could vary significantly. Factors such as adsorption to soil organic matter and sediment can reduce its bioavailability and thus slow down its degradation. mdpi.com Conversely, photodegradation in sunlit surface waters could accelerate its removal.
Future Directions and Unanswered Questions in 2 Hydroxy 3 Methylthio Benzoic Acid Research
Novel Synthetic Routes and Sustainable Methodologies
The development of efficient and environmentally benign synthetic methods for 2-Hydroxy-3-(methylthio)benzoic acid is a primary objective for enabling further research. Current literature on related methylthiobenzoic acids provides a foundation, but novel approaches are needed for the specific substitution pattern of the target molecule.
Key Research Objectives:
Adapting Existing Methods: Synthetic routes for other methylthiobenzoic acid isomers often start from materials like chlorobenzonitrile, which undergoes reaction with sodium methyl mercaptide followed by hydrolysis. google.com A key challenge is to adapt these multi-step syntheses to achieve the desired 2-hydroxy-3-(methylthio) substitution pattern with high regioselectivity and yield.
Green Chemistry Approaches: Future synthetic strategies should prioritize sustainability. This includes exploring the use of greener solvents, reducing energy consumption, and minimizing hazardous waste. Methodologies employing phase-transfer catalysts, which have been used in the synthesis of other methylthiobenzoic acids, could be optimized to improve reaction efficiency under milder conditions. google.comgoogle.com
Catalytic C-H Activation: A forward-looking approach would involve the direct, late-stage functionalization of a more common precursor like salicylic (B10762653) acid (2-hydroxybenzoic acid). Developing catalytic systems for the regioselective C-H activation and subsequent methylthiolation at the C-3 position would represent a significant advancement in efficiency, reducing the number of synthetic steps.
| Potential Synthetic Strategy | Starting Materials | Key Reagents/Catalysts | Anticipated Challenges |
| Multi-step Classical Synthesis | Substituted Chlorobenzonitrile | Sodium methyl mercaptide, Sodium hydroxide (B78521), Hydrochloric acid | Achieving correct regiochemistry, reaction conditions may be harsh. google.com |
| Phase-Transfer Catalysis | o-Chlorobenzonitrile | Sodium methyl mercaptide, Resin-immobilized quaternary ammonium (B1175870)/phosphonium (B103445) salt | Catalyst recovery and efficiency, optimization for the hydroxy-substituted analogue. google.com |
| Direct C-H Functionalization | Salicylic Acid | Methylthio source (e.g., DMSO, methyl disulfide), Transition metal catalyst | Achieving high selectivity for the C-3 position over other positions on the aromatic ring. |
Deeper Elucidation of Biosynthetic Pathways and Regulatory Mechanisms
The natural occurrence and biosynthetic origin of this compound are currently unknown. Research in this area would provide fundamental insights into its role in biological systems.
Key Research Objectives:
Identification in Natural Sources: The first step is to conduct extensive screening of plant, fungal, and bacterial metabolomes to determine if this compound is a natural product.
Pathway Elucidation: In plants, the biosynthesis of the basic benzoic acid structure is known to occur via a CoA-dependent β-oxidative pathway starting from cinnamic acid. nih.gov A major unanswered question is how and at what stage the hydroxyl and methylthio moieties are incorporated. Future research should investigate potential tailoring enzymes such as hydroxylases and methyltransferases that act on a benzoic acid precursor.
Regulatory Mechanisms: If a biosynthetic pathway is identified, subsequent research must focus on the regulatory networks that control it. This involves identifying the specific genes encoding the biosynthetic enzymes and understanding how their expression is regulated by developmental cues or environmental stressors.
Advanced Spectroscopic and Imaging Techniques for In Situ Analysis
Thorough characterization is essential for confirming the structure and studying the behavior of this compound. While standard techniques are applicable, advanced methods are needed for sensitive detection in complex environments.
Key Research Objectives:
Unambiguous Structural Confirmation: While standard 1D NMR (¹H and ¹³C) and mass spectrometry are foundational, advanced 2D NMR techniques (e.g., COSY, HMBC, HSQC) will be crucial for the unambiguous assignment of the 2-hydroxy and 3-(methylthio) substitution pattern.
In Situ Detection: Developing methods for real-time, in situ analysis is a significant challenge. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) could be optimized for the sensitive and selective detection of the compound in biological tissues or environmental samples. researchgate.net
Spectroscopic Probes: Fluorescence spectroscopy could be employed to study its binding interactions with biomolecules like plasma proteins. mdpi.com Changes in fluorescence intensity upon binding can provide data on binding affinities and mechanisms. mdpi.com
| Analytical Technique | Application | Information Gained |
| 2D Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Unambiguous confirmation of atomic connectivity and substitution pattern. |
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Trace Analysis | Quantitative detection in complex matrices (e.g., soil, water, plasma). researchgate.net |
| Fluorescence Spectroscopy | Binding Studies | Characterization of interactions with proteins (e.g., binding constants, quenching mechanisms). mdpi.com |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Analysis | Confirmation of key functional groups (e.g., -OH, C=O, C-S). acs.org |
Computational Approaches for Predictive Modeling of Reactivity and Biological Interactions
Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental work, saving significant time and resources.
Key Research Objectives:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to optimize the molecule's geometry and predict its electronic properties, such as orbital energies and charge distribution. acs.orgresearchgate.net This information provides insights into its intrinsic reactivity and spectroscopic characteristics. acs.org
Predicting Biological Activity: Molecular docking simulations can be used to predict the binding affinity and orientation of this compound within the active sites of various enzymes or receptors. mdpi.com This in-silico screening can identify potential biological targets and help prioritize experimental assays. This approach has been successfully used to design inhibitors for viral enzymes based on related benzoic acid scaffolds. mdpi.com
Pharmacokinetic Modeling: Computational models can predict ADME (Absorption, Distribution, Metabolism, Excretion) properties. By analyzing its structure, it is possible to estimate properties like lipophilicity (LogP), water solubility, and potential for membrane permeability, which are crucial for assessing its potential as a bioactive agent. mdpi.com
Exploration of Environmental Transformation Products and Their Fates
Understanding the environmental behavior of this compound is crucial for a complete life-cycle assessment. This involves identifying how it transforms in the environment and the nature of its degradation products.
Key Research Objectives:
Degradation Pathway Identification: Studies should investigate the abiotic (e.g., hydrolysis, photolysis) and biotic (microbial) degradation pathways of the compound. The degradation of complex organosulfur compounds like dibenzothiophene can proceed through metabolites that retain the benzoic acid core, such as 2-mercaptobenzoic acid. researchgate.net Similar pathways could be relevant for this compound.
Metabolite Identification and Toxicity: A key unanswered question is the identity of the intermediate and final degradation products. Advanced analytical techniques are required to isolate and identify these transformation products from soil or water samples.
Persistence and Bioaccumulation: The persistence of the parent compound and its major degradation products in the environment needs to be quantified. nih.gov This involves measuring their half-lives in various environmental compartments and assessing their potential for bioaccumulation in organisms.
Q & A
Basic: What are the common synthetic routes for 2-Hydroxy-3-(methylthio)benzoic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound typically involves introducing the methylthio (-SCH₃) group onto a benzoic acid precursor. A feasible route is nucleophilic aromatic substitution , where 2-hydroxybenzoic acid reacts with a methylthio reagent (e.g., methanethiol or its derivatives) under controlled conditions. For example:
- Precursor selection : Use 2-hydroxybenzoic acid derivatives with activating groups (e.g., nitro or methoxy) to enhance reactivity at the 3-position .
- Reagent optimization : Employ catalysts like Cu(I) or Pd-based systems to facilitate sulfur incorporation, as seen in analogous trifluoromethoxy-substituted benzoic acid syntheses .
- Temperature/pH control : Maintain mildly acidic conditions (pH 4–6) and temperatures between 60–80°C to balance reaction rate and byproduct formation .
Validation : Confirm product identity via HPLC-MS and ¹H/¹³C NMR to detect methylthio protons (δ ~2.5 ppm) and carboxylate carbons (δ ~170 ppm) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its purity?
Methodological Answer:
A multi-technique approach is recommended:
- Elemental analysis (CHNS) : Verify stoichiometry (e.g., %C, %S) to confirm methylthio group incorporation .
- UV-Vis spectroscopy : Detect π→π* transitions in the aromatic ring (λmax ~270–310 nm) and assess solvent effects on absorbance .
- FT-IR : Identify key functional groups (e.g., -OH stretch at 3200–3400 cm⁻¹, C=O at ~1680 cm⁻¹) .
- Reverse-phase HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to resolve impurities; compare retention times against standards .
Data cross-check : Combine X-ray crystallography (if crystalline) to resolve structural ambiguities, as demonstrated for hydrogen-bonded benzoic acid derivatives .
Advanced: How does the methylthio substituent influence the electronic and steric properties of this compound in coordination chemistry or supramolecular assembly?
Methodological Answer:
The methylthio group exerts dual effects :
- Electronic effects : The -SCH₃ group is electron-donating via resonance, increasing electron density at the 3-position. This enhances ligand-metal coordination, as observed in analogous compounds acting as bidentate ligands (binding via -COOH and -OH) .
- Steric effects : The methyl group introduces steric hindrance, potentially limiting access to the hydroxyl group in supramolecular interactions. Computational modeling (e.g., DFT) can quantify these effects by analyzing bond angles and charge distribution .
Experimental validation : Compare coordination complexes of this compound with those of unsubstituted 2-hydroxybenzoic acid using ESI-MS and cyclic voltammetry to assess binding affinity and redox behavior .
Advanced: What strategies are recommended for resolving contradictions in reported biological activities of this compound across different studies?
Methodological Answer:
Contradictions often arise from variability in:
- Purity : Use HPLC-DAD to quantify impurities (e.g., sulfoxide byproducts from methylthio oxidation) that may skew bioactivity results .
- Assay conditions : Standardize protocols (e.g., MIC assays for antimicrobial activity) by controlling pH, temperature, and solvent (DMSO vs. aqueous buffers), as demonstrated in studies of structurally related antifungal agents .
- Metabolic context : Investigate metabolite formation (e.g., sulfation to 2-hydroxy-3-(sulfooxy)benzoic acid) using LC-MS/MS , as metabolites may exhibit differing bioactivities .
Case study : If one study reports antimicrobial activity and another does not, re-test the compound in the presence of metabolic enzymes (e.g., sulfotransferases) to assess activation pathways .
Advanced: How can computational tools guide the retrosynthetic planning and reaction optimization for this compound?
Methodological Answer:
Leverage AI-driven synthesis platforms (e.g., Reaxys or Pistachio databases) to:
- Predict feasible routes by analyzing analogous reactions (e.g., substitution patterns in 2-hydroxy-3-(trifluoromethoxy)benzoic acid synthesis) .
- Optimize one-step reactions by scoring precursor relevance and identifying catalysts (e.g., Pd/Cu systems for sulfur incorporation) .
- Simulate reaction outcomes under varying conditions (solvent, temperature) using DFT calculations to minimize trial-and-error experimentation .
Validation : Cross-reference predicted routes with experimental data from peer-reviewed syntheses of methylthio-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
